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Compound of Interest

Compound Name: ACO1

Cat. No.: B1192076

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the accurate quantification

of specific proteins is paramount. This document provides a comprehensive guide to the use of
a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of
human Aconitase 1 (ACO1) in various biological samples.

Introduction to Human ACO1 (IRP1)

Human Aconitase 1 (ACO1), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional
protein with crucial roles in both cellular metabolism and iron homeostasis. In its enzymatic
form, cytosolic ACO1 functions as an aconitase, catalyzing the isomerization of citrate to
isocitrate in the cytoplasm. However, under conditions of low cellular iron, the protein
undergoes a conformational change, losing its aconitase activity and transforming into IRP1. As
IRP1, it binds to iron-responsive elements (IREs) on the messenger RNA (MRNA) of key
proteins involved in iron metabolism, such as ferritin and the transferrin receptor, thereby post-
transcriptionally regulating their expression. Given its central role in these fundamental cellular
processes, the accurate quantification of ACO1/IRP1 is critical for studies in cellular
metabolism, iron-related disorders, and drug development.

Assay Principle

The Human ACO1 ELISA kit is a sandwich immunoassay designed for the quantitative
detection of human ACO1. The principle of the assay is based on the specific binding of
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antibodies to the target protein. A microplate is pre-coated with a monoclonal antibody specific
for human ACO1. When a sample containing human ACO1 is added to the wells, the ACO1
protein is captured by the immobilized antibody. After washing away any unbound substances,
a biotin-conjugated polyclonal antibody specific for human ACOL1 is added. This detection
antibody binds to a different epitope on the captured ACO1 protein, forming a "sandwich".
Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to
the biotinylated detection antibody. Following another wash step, a chromogenic substrate
solution is introduced. The HRP enzyme catalyzes a colorimetric reaction, and the intensity of
the color developed is directly proportional to the amount of human ACO1 present in the
sample. The reaction is then stopped, and the absorbance is measured at a specific
wavelength. The concentration of ACO1 in the sample is determined by interpolating from a
standard curve generated with known concentrations of recombinant human ACO1.

Quantitative Data Summary

Commercially available Human ACO1 ELISA kits offer a range of performance characteristics.
The following table summarizes typical quantitative data for these kits, allowing for easy
comparison.
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Parameter Typical Value Range Description

The range of concentrations
Assay Range 0.312 - 40 ng/mL over which the assay is

quantitative.

The lowest detectable

Sensitivity < 0.3 ng/mL )
concentration of human ACO1.
Serum, Plasma, Cell Culture Biological matrices that have
Sample Types Supernatants, Cell Lysates, been validated for use with the
Tissue Homogenates kit.
The coefficient of variation
Intra-Assay Precision CV<10% within a single assay run.[1][2]
[31[4]
The coefficient of variation
Inter-Assay Precision CV<12% between different assay runs.
[11[2][31[4]
o ) Minimal cross-reactivity with
Specificity High _
other related proteins.
] The total time required to
Assay Time 3.5-4.5 hours

complete the assay.[1][3][5]

Experimental Protocols
A. Reagent Preparation

» Wash Buffer (1x): If provided as a concentrate, dilute the Wash Buffer with deionized or
distilled water to the final working concentration as indicated in the kit manual.

o Standard Dilutions: Reconstitute the lyophilized standard with the provided Standard Diluent
to create a stock solution. Prepare a dilution series of the standard by serially diluting the
stock solution with Standard Diluent to generate a standard curve.

o Detection Reagent A (Biotinylated Antibody): Briefly centrifuge the vial before use. Dilute the
concentrated Detection Reagent A with the appropriate diluent to the working concentration.
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o Detection Reagent B (Streptavidin-HRP): Briefly centrifuge the vial before use. Dilute the
concentrated Detection Reagent B with the appropriate diluent to the working concentration.

o Sample Dilution: If the expected ACO1 concentration in your samples is high, dilute the
samples with the provided sample diluent to ensure the readings fall within the standard
curve range.

B. Sample Preparation

o Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g
for 15 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or
-80°C.

e Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15
minutes at 1000 x g within 30 minutes of collection. Collect the plasma and assay
immediately or aliquot and store at -20°C or -80°C.

o Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 15 minutes to
remove any cellular debris. Collect the supernatant and assay immediately or aliquot and
store at -20°C or -80°C.

o Cell Lysates:
o Harvest cells and wash with ice-cold PBS.

o Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease
inhibitors). A general recommendation is to use 1 mL of lysis buffer per 10"7 cells.

o Incubate on ice for 30 minutes, vortexing occasionally.
o Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

o Collect the supernatant (lysate) and determine the protein concentration using a suitable
method (e.g., BCA assay).

o Assay immediately or aliquot and store at -80°C.

o Tissue Homogenates:
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o Excise tissue and rinse with ice-cold PBS to remove excess blood.

o Weigh the tissue and add ice-cold lysis buffer (e.g., 1 mL of buffer per 100 mg of tissue).
o Homogenize the tissue using a mechanical homogenizer on ice.

o Centrifuge at 12,000 x g for 15 minutes at 4°C.

o Collect the supernatant and determine the protein concentration.

o Assay immediately or aliquot and store at -80°C.

C. Assay Procedure

Add Standards and Samples: Add 100 pL of each standard, blank (Standard Diluent), and
sample to the appropriate wells of the pre-coated microplate. It is recommended to run all
standards and samples in duplicate.

Incubate: Cover the plate and incubate for 2 hours at 37°C.

Wash: Aspirate the liquid from each well and wash each well with 300 pL of 1x Wash Buffer.
Repeat the wash process three times for a total of four washes. After the last wash, remove
any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.

Add Detection Reagent A: Add 100 pL of the diluted Detection Reagent A to each well. Cover
the plate and incubate for 1 hour at 37°C.

Wash: Repeat the wash step as described in step 3.

Add Detection Reagent B: Add 100 pL of the diluted Detection Reagent B to each well.
Cover the plate and incubate for 1 hour at 37°C.

Wash: Repeat the wash step, but this time for a total of five washes.

Add Substrate: Add 90 pL of Substrate Solution to each well. Cover the plate and incubate
for 15-30 minutes at 37°C in the dark.
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o Stop Reaction: Add 50 pL of Stop Solution to each well. The color in the wells should change
from blue to yellow.

» Read Absorbance: Read the optical density (OD) of each well within 5 minutes, using a
microplate reader set to 450 nm.

D. Calculation of Results

o Calculate the average OD for each set of duplicate standards, controls, and samples.
» Subtract the average OD of the blank from the average OD of all other wells.

o Create a standard curve by plotting the mean absorbance for each standard concentration
on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve
fit is often recommended.

e Use the standard curve to determine the concentration of ACO1 in each sample.

 |If samples were diluted, multiply the determined concentration by the dilution factor to obtain
the final concentration.

Visualizations
ACO1/IRP1 Signaling Pathway in Iron Metabolism

The following diagram illustrates the dual role of ACO1/IRP1 in response to cellular iron levels.
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Caption: ACO1/IRP1 cellular iron sensing and regulation pathway.

Experimental Workflow for Human ACO1 ELISA

The diagram below outlines the major steps in the sandwich ELISA protocol for quantifying

human ACO1.
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Caption: Step-by-step workflow for the Human ACO1 Sandwich ELISA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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